4-[(e)-2-(1h-Benzoimidazol-2-yl)vinyl]phenylamine
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Overview
Description
4-[(E)-2-(1H-Benzoimidazol-2-yl)vinyl]phenylamine is a compound that features a benzimidazole moiety linked to a phenylamine group via a vinyl bridge. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-2-(1H-Benzoimidazol-2-yl)vinyl]phenylamine typically involves the reaction of o-phenylenediamine with an aromatic aldehyde under acidic conditions to form the benzimidazole core. This is followed by a Heck reaction to introduce the vinyl group . The reaction conditions often include the use of palladium catalysts and bases such as triethylamine in solvents like dimethylformamide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-2-(1H-Benzoimidazol-2-yl)vinyl]phenylamine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-[(E)-2-(1H-Benzoimidazol-2-yl)vinyl]phenylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(1H-Benzoimidazol-2-yl)vinyl]phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The vinyl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-(1H-Benzimidazol-2-yl)aniline
- 2-(4-Aminophenyl)benzimidazole
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
Comparison: 4-[(E)-2-(1H-Benzoimidazol-2-yl)vinyl]phenylamine is unique due to the presence of the vinyl group, which can enhance its reactivity and binding properties compared to similar compounds. The vinyl group also allows for additional chemical modifications, potentially leading to derivatives with improved biological activity .
Properties
IUPAC Name |
4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H,16H2,(H,17,18)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMSSHXYEYPLLO-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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